N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Description

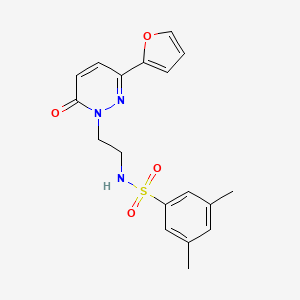

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 3-position and a 3,5-dimethylbenzenesulfonamide moiety attached via an ethyl linker. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized with a ketone group at the 6-position, contributing to its electron-deficient character. The 3,5-dimethylbenzenesulfonamide group enhances hydrophobicity and may modulate pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13-10-14(2)12-15(11-13)26(23,24)19-7-8-21-18(22)6-5-16(20-21)17-4-3-9-25-17/h3-6,9-12,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRBPXWABVZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring , a pyridazine moiety , and a benzenesulfonamide group , contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of 372.44 g/mol.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs exhibit diverse biological activities, including:

- Anticancer : Compounds containing the pyridazine and furan structures have shown promise against various cancer cell lines.

- Antimicrobial : The presence of heterocyclic rings often correlates with antimicrobial properties.

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects in vitro.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The furan and pyridazinone moieties may facilitate binding to these targets, modulating their activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the sulfonamide group and the substitution on the furan ring can significantly influence the biological activity of this compound. For example, variations in the alkyl groups attached to the pyridazine ring have been shown to enhance anticancer efficacy.

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Furan Ring | Substituents | Increased lipophilicity enhances membrane permeability |

| Pyridazine Moiety | Alkyl Chain | Variations lead to improved binding affinity to target proteins |

| Benzenesulfonamide | Different R groups | Alters solubility and bioavailability |

Case Studies

- Anticancer Activity : A study involving derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 30 µM, indicating potent activity relative to control compounds .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be between 5 and 15 µg/mL, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Research highlighted the compound's ability to inhibit pro-inflammatory cytokine release in human macrophages, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, heterocyclic cores, and pharmacological relevance.

Substituent Variations on Pyridazine Derivatives

The synthesis of pyridazine sulfonamides in highlights the impact of substituents on physicochemical properties. For example, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) replaces the furan-2-yl group in the target compound with a benzyloxy substituent. Key differences include:

- Benzyloxy vs. Furan-2-yl : The benzyloxy group in 5a is bulkier and more lipophilic compared to the planar, conjugated furan-2-yl group in the target compound. This difference may influence binding affinity to hydrophobic enzyme pockets or solubility profiles.

- Synthesis : Both compounds employ nucleophilic substitution on pyridazine precursors, but 5a uses benzyl bromide derivatives, whereas the target compound likely requires furan-containing intermediates .

Table 1: Substituent Comparison

| Compound | Substituent at Pyridazine 3-Position | Molecular Weight (Calculated) | LogP* |

|---|---|---|---|

| Target Compound | Furan-2-yl | Not provided | ~2.5† |

| 5a () | Benzyloxy | 290.02 (M+Na)+ | ~3.1 |

*Estimated using fragment-based methods. †Predicted based on furan’s contribution.

Heterocyclic Core Modifications

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which replaces the pyridazine core with a pyrazolo-pyrimidine system. Key distinctions include:

- Pyridazine vs. Pyrazolo-Pyrimidine: The pyridazine core in the target compound is electron-deficient due to two adjacent nitrogen atoms, favoring interactions with electron-rich biological targets.

- Biological Implications : Pyridazines are associated with kinase inhibition (e.g., vascular endothelial growth factor receptors), while pyrazolo-pyrimidines are explored in oncology (e.g., JAK/STAT inhibitors) .

Furan-Containing Analogues

lists ranitidine-related compounds, such as {5-[(dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Compound B), which share the furan moiety with the target compound. Notable contrasts include:

- Furan Functionalization: The target compound’s furan-2-yl group is directly attached to the pyridazine core, whereas ranitidine derivatives feature furans substituted with aminomethyl groups. This difference may alter electronic properties and hydrogen-bonding capacity.

- Pharmacological Context : Ranitidine’s furan derivatives target histamine H2 receptors, suggesting that the furan-2-yl group in the target compound could similarly enhance receptor binding in gastrointestinal or anti-inflammatory applications .

Table 2: Furan-Containing Compounds

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions starting from furan and pyridazine derivatives. Key steps include:

- Sulfonamide bond formation : Reacting sulfonyl chlorides with amines under basic conditions (e.g., sodium hydroxide) .

- Pyridazinone core assembly : Cyclization reactions using precursors like 3-(furan-2-yl)-6-hydroxypyridazine, optimized with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and connectivity (e.g., ¹H/¹³C NMR in DMSO-d₆) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving ambiguous stereochemistry or confirming solid-state conformation .

Q. What are the primary biological targets investigated for this compound?

Studies focus on:

- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR) using enzymatic assays .

- Anticancer activity : In vitro cytotoxicity testing against breast (MCF-7) and lung (A549) cancer cell lines via MTT assays .

- Antimicrobial potential : Disk diffusion assays for bacterial/fungal pathogens .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in sulfonamide bond formation .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling in furan functionalization .

- Real-time monitoring : Thin-Layer Chromatography (TLC) and HPLC track intermediates, enabling rapid adjustments .

Q. How are contradictions in reported biological activities resolved?

- Standardized assays : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays) .

- Dose-response curves : EC₅₀/IC₅₀ comparisons across cell lines to identify off-target effects .

- Metabolic stability testing : Liver microsome assays to rule out metabolite interference .

Q. What methodologies determine binding affinity to biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (e.g., KD values for kinase binding) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Competitive Binding Assays : Fluorescent probes (e.g., FITC-labeled ATP) assess displacement efficiency .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

- Substituent modification : Systematic variation of furan, pyridazine, or sulfonamide groups .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses against target proteins .

- Bioassay correlation : IC₅₀ values from kinase assays mapped to substituent electronic properties (Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.